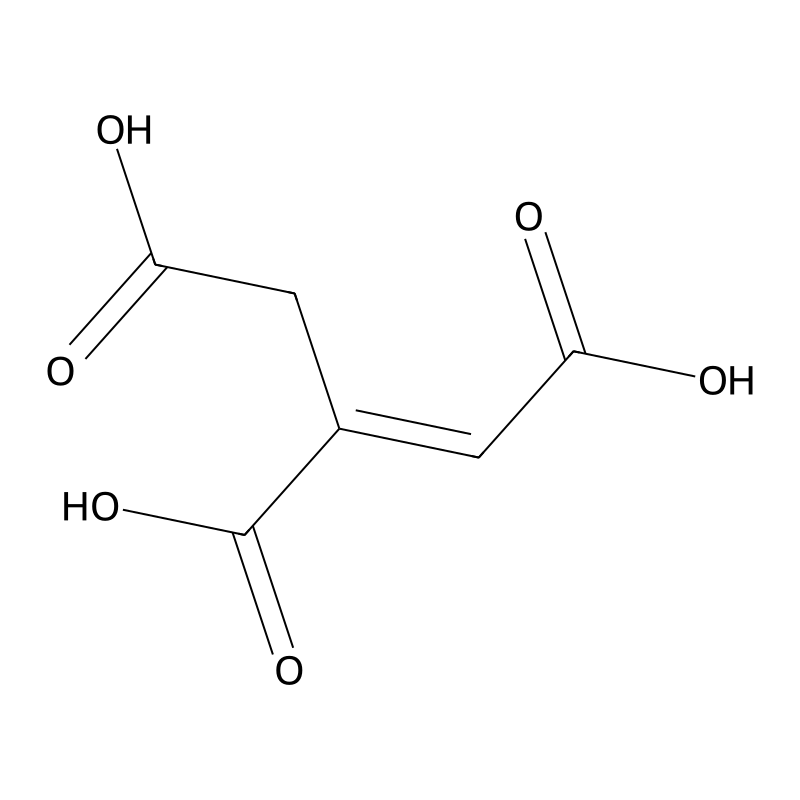

trans-Aconitic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

400.0 mg/mL

soluble in water and alcohol

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemistry and Metabolism:

- Citric Acid Cycle: Trans-aconitic acid is an intermediate metabolite in the citric acid cycle, also known as the Krebs cycle. This cycle is fundamental to cellular respiration in most living organisms, playing a crucial role in energy production .

- Antimicrobial activity: Studies have shown that trans-aconitic acid exhibits antimicrobial properties against certain pathogens, including Leishmania donovani, a parasite responsible for Leishmaniasis .

Food Science and Technology:

- Food additive: Trans-aconitic acid is approved as a food additive in some countries and can be used as an acidity regulator or flavoring agent .

- Biomarker: The presence of trans-aconitic acid in urine can be an indicator of soy product consumption .

Other Applications:

Trans-aconitic acid is the trans-isomer of aconitic acid, characterized by the chemical formula C₆H₆O₆. It is a tricarboxylic acid that plays a crucial role as an intermediate in the tricarboxylic acid cycle, which is vital for cellular respiration in aerobic organisms. This compound exists predominantly in the trans configuration due to its stability compared to the cis form .

Research suggests trans-aconitic acid may possess antimicrobial properties. One study indicates it can inhibit the transformation of Leishmania donovani amastigotes to promastigotes, a crucial step in the Leishmania parasite's life cycle []. However, the exact mechanism by which trans-aconitic acid exerts this effect is not fully understood and requires further investigation.

- Dehydration of Citric Acid: Trans-aconitic acid can be produced abiotically from citric acid using dehydration methods involving sulfuric or methane sulfonic acids .

- Isomerization: The conversion between cis- and trans-aconitic acids occurs via the enzyme aconitase during the TCA cycle .

- Cross-Linking Reactions: It can act as a cross-linking agent in polymer chemistry, reacting with amines to form stable networks .

Trans-aconitic acid has been identified as a fundamental metabolite with several biological functions:

- Metabolic Intermediate: It serves as a key intermediate in the tricarboxylic acid cycle, facilitating energy production through aerobic respiration .

- Antioxidant Properties: Studies have shown that trans-aconitic acid possesses free radical scavenging abilities, contributing to its potential health benefits .

- Nematicidal Activity: Research indicates that trans-aconitic acid exhibits nematicidal properties against certain pests, highlighting its utility in agricultural applications .

Trans-aconitic acid can be synthesized through several methods:

- Microbial Fermentation: Certain microorganisms can produce trans-aconitic acid from citric acid under specific conditions without harmful reagents .

- Chemical Synthesis: Traditional synthetic routes involve dehydration reactions of citric acid or aconitic intermediates .

- Biocatalytic Processes: Whole-cell biocatalysis has been explored for synthesizing trans-aconitic acid from citric acid using engineered microbial strains .

Trans-aconitic acid has diverse applications across various fields:

- Polymer Chemistry: It is used as a cross-linking agent in the production of biodegradable polymers and films .

- Food Industry: Its antioxidant properties make it suitable for use as a preservative or additive in food products .

- Agriculture: Due to its nematicidal properties, it can be utilized as a natural pesticide .

Research has focused on the interactions of trans-aconitic acid with other compounds:

- Cross-Linking with Polymers: Trans-aconitic acid reacts effectively with amine groups in polymers, enhancing their mechanical properties and stability .

- Biochemical Interactions: Its role as an intermediate in metabolic pathways implies significant interactions with enzymes and other metabolites within the TCA cycle .

Trans-aconitic acid shares similarities with several other organic acids. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-Aconitic Acid | Isomer of Aconitic Acid | Less stable than trans form; intermediate in TCA cycle |

| Itaconic Acid | Unsaturated Dicarboxylic Acid | Used in polymer production; derived from fungal fermentation |

| Fumaric Acid | Unsaturated Dicarboxylic Acid | Key role in metabolism; used as food additive |

| Malic Acid | Dicarboxylic Acid | Involved in fruit ripening; used as flavoring agent |

Trans-aconitic acid stands out due to its specific structural configuration and its dual role as both a metabolic intermediate and a functional compound in industrial applications.

Aconitate Isomerase-Mediated Biosynthesis

Aconitate isomerase (AI; EC 5.3.3.7) catalyzes the stereospecific isomerization of cis-aconitic acid (CAA) to TAA, enabling microbial assimilation of TAA into the tricarboxylic acid (TCA) cycle. In Pseudomonas sp. WU-0701, AI exhibits a Michaelis constant (K~m~) of 0.75 mM for CAA and 0.92 mM for TAA, with optimal activity at pH 8.0–8.2 [2] [8]. This enzyme’s bidirectional functionality allows equilibrium between CAA and TAA, facilitating carbon flux adjustments in response to metabolic demands [2]. Structural analyses reveal that AI operates independently of metal cofactors, distinguishing it from aconitase, which requires a [4Fe-4S] cluster for hydration-dehydration reactions [4].

In Bacillus thuringiensis, AI (encoded by tbrA) partners with a dedicated transporter (TbrB) to export TAA, which functions as a nematicidal virulence factor [6]. Heterologous expression of tbrA in Escherichia coli confirmed its isomerase activity, converting CAA to TAA at rates exceeding 90% efficiency under optimal conditions (37°C, pH 7.0) [3] [6]. This system’s solvent-free operation highlights its industrial viability for sustainable TAA production [3].

Citric Acid Dehydratase-Mediated Synthesis

Aspergillus pseudoterreus employs a specialized exporter (AexA) to secrete CAA, which extracellular isomerases subsequently convert to TAA [7]. Disruption of competing pathways, such as itaconic acid biosynthesis in A. terreus, redirects carbon flux toward CAA accumulation, enhancing TAA yields up to 60 g/L in fed-batch fermentations [1] [7].

Genetic Regulation of Trans-Aconitic Acid Production

The TBR Operon in Bacillus thuringiensis

The tbr operon in B. thuringiensis comprises tbrA (AI) and tbrB (transporter), flanked by transposable elements suggesting horizontal gene transfer origins [6]. TbrA shares 58% sequence identity with Pseudomonas AI, while TbrB belongs to the major facilitator superfamily, enabling proton-motive-force-driven TAA export [6]. Expression is induced by nematode-associated stimuli, positioning TAA as a pathogenicity factor in soil ecosystems [6].

The TAR Operon in Bacillus velezensis

In B. velezensis FZB42, the tar operon (tarA-tarB) and adjacent regulator tarR form a TAA-inducible system [5]. TarR binds the tar promoter upon TAA detection, activating transcription of the isomerase (tarA) and importer (tarB). This system allows B. velezensis to assimilate extracellular TAA, conferring a competitive growth advantage in carbon-limited soils [5].

Regulatory Elements and Promoters

Light-regulated AI expression in maize involves phytochrome signaling, with red light inducing a 3-fold increase in transcript levels within 24 hours [2]. In Bacillus species, palindromic sequences within the tbr and tar promoters mediate transcription factor binding, while Rho-independent terminators ensure operon polarity [5] [6].

Microbial Production Systems

Aspergillus terreus-Based Production Methods

Disruption of the cadA gene (encoding cis-aconitate decarboxylase) in A. terreus abolishes itaconic acid production, redirecting metabolic flux toward CAA and TAA [1]. Co-expression of Pseudomonas AI in this strain increased TAA specificity, achieving a 97:3 TAA:CAA ratio in batch cultures [1].

Metabolic Engineering Strategies for Enhanced Production

E. coli Rosetta 2(DE3) strains expressing Pseudomonas AI and endogenous aconitate hydratase (AH) convert citric acid to TAA at 91 mM yields within 120 minutes [3]. Dynamic flux balance analysis identified citrate synthase (GltA) and AI (TbrA) as key overexpression targets, boosting titers by 40% in iterative strain engineering [1] [3].

Fermentation Optimization for Industrial Scale Production

Scale-up from 5 L to 1,000 L bioreactors demonstrated pH-controlled (6.8–7.2) fed-batch fermentation with glucose feeding sustains TAA productivity at 0.98 g/L/h [1]. Dissolved oxygen levels maintained at 30% saturation prevent oxidative inactivation of aconitase, while chemostat cultures reduce byproduct accumulation [1] [7].

Accumulation Patterns in High-Producing Plants

Trans-aconitic acid demonstrates remarkable accumulation patterns across diverse plant species, with concentrations varying significantly based on taxonomic relationships and ecological adaptations. Delphinium hesperium (Western Larkspur) represents the most extreme accumulator, containing 12.2% trans-aconitic acid by dry weight in leaf tissues [1]. This extraordinary concentration far exceeds that found in most other plant species, suggesting a specialized metabolic adaptation in this particular species.

Among cereal and grass species, Phalaris tuberosa var. stenoptera (Reed Grass) accumulates 4.2% trans-aconitic acid by dry weight, while Hordeum leporinum (Barley) contains 3.5% [1]. Mixed pasture grasses commonly exhibit concentrations ranging from 1.0% to 2.5% by dry weight, indicating that trans-aconitic acid accumulation is a widespread phenomenon in the grass family [1].

| Plant Species | Trans-Aconitic Acid Content (% dry weight) | Tissue/Location | Seasonal Variation |

|---|---|---|---|

| Delphinium hesperium (Western Larkspur) | 12.2 | Leaves | Early spring |

| Phalaris tuberosa var. stenoptera (Reed Grass) | 4.2 | Leaves | Early spring |

| Hordeum leporinum (Barley) | 3.5 | Leaves | Early spring |

| Echinochloa crus-galli (Barnyard Grass) | High levels detected | Leaves | Variable |

| Zea mays (Maize) | High levels detected | Leaves | High during early harvest |

| Sorghum bicolor (Sorghum) | High levels detected | Leaves | Variable |

| Saccharum officinarum (Sugarcane) | High levels detected | Leaves and stems | Variable |

The accumulation patterns demonstrate clear taxonomic clustering, with Poaceae (grass family) species showing consistently high trans-aconitic acid levels [2]. This phylogenetic distribution suggests that the metabolic machinery for trans-aconitic acid production and storage has been conserved or independently evolved within this plant family. The concentration gradient from extremely high levels in Delphinium to moderate levels in cereal crops indicates variable selective pressures and metabolic requirements across different plant lineages [3].

Seasonal variation plays a crucial role in trans-aconitic acid accumulation, with concentrations typically reaching peak levels during early spring growth periods [1]. This temporal pattern correlates with periods of rapid cellular division and metabolic activity, suggesting that trans-aconitic acid serves as a readily available carbon source during times of high energy demand. In maize, organic acid levels including trans-aconitic acid remain high during early harvest periods but decrease with successive harvests [2].

Function in Aluminum Ion Amelioration

Trans-aconitic acid plays a significant role in aluminum toxicity amelioration in plants growing in acidic soils [4]. Aluminum toxicity represents a major constraint to plant growth in approximately 50% of global agricultural lands, where soil pH below 5.0 causes the dissociation of aluminum into toxic trivalent forms [4].

The mechanism of aluminum amelioration involves the chelation of aluminum ions by organic acids, including trans-aconitic acid [2]. This chelation process converts toxic aluminum ions into non-toxic complexes, preventing their interaction with cellular components such as cell walls, membranes, and intracellular organelles. In maize, aconitic acid serves as one of the predominant organic acids involved in aluminum detoxification [5].

Internal aluminum complexation represents an important tolerance mechanism whereby plants accumulate high levels of organic acids, including trans-aconitic acid, to detoxify aluminum ions within root and leaf cells [4]. These aluminum-organic acid complexes are subsequently compartmentalized into vacuoles, preventing aluminum from interacting with essential macromolecules including nucleic acids and proteins.

The concentration-dependent effectiveness of aluminum amelioration varies among plant species and environmental conditions. In maize, approximately 60% of the aconitic acid content contributes to aluminum tolerance, with levels remaining high during periods of aluminum stress [2]. This protective mechanism is particularly important in acidic soils where aluminum availability can severely limit plant growth and productivity.

Research has demonstrated that pyroligneous acid treatment can enhance the effectiveness of trans-aconitic acid in aluminum amelioration [4]. Plants treated with pyroligneous acid show increased accumulation of TCA cycle metabolites, including trans-aconitic acid, under aluminum stress conditions. This enhanced organic acid production correlates with improved aluminum tolerance and reduced phytotoxic effects.

The ecological significance of aluminum amelioration extends beyond individual plant survival to encompass broader ecosystem functions. Plants capable of tolerating aluminum toxicity through organic acid production, including trans-aconitic acid accumulation, can colonize acidic soils that would otherwise remain unsuitable for plant growth. This tolerance mechanism enables vegetation establishment in challenging environments and contributes to soil stabilization and ecosystem development.

Microbial Ecology and Trans-Aconitic Acid

Distribution of Trans-Aconitic Acid Assimilation Systems

Trans-aconitic acid assimilation systems demonstrate widespread distribution across bacterial domains, with representatives found in three major phyla: Pseudomonadota, Bacillota, and Actinomycetota [6]. This broad phylogenetic distribution indicates that the ability to metabolize trans-aconitic acid represents a fundamental adaptation to environmental carbon sources that has evolved independently or been horizontally transferred across diverse bacterial lineages.

The Pseudomonadota phylum dominates trans-aconitic acid-utilizing bacterial communities, comprising 69.7% of isolated strains capable of TAA metabolism [6]. This predominance reflects the metabolic versatility and environmental adaptability characteristic of this bacterial group. Within Pseudomonadota, Pseudomonas species have been extensively documented for their ability to utilize trans-aconitic acid as a sole carbon source through aconitate isomerase-mediated conversion to cis-aconitic acid [7].

| Bacterial Species | Assimilation Mechanism | Ecological Role | Distribution |

|---|---|---|---|

| Bacillus velezensis FZB42 | tar operon system (TarA isomerase, TarB transporter) | Soil colonization advantage | Widespread in soil |

| Bacillus thuringiensis CT-43 | tbr operon system (TbrA isomerase, TbrB transporter) | Nematocidal virulence factor | Soil-associated |

| Pseudomonas sp. WU-0701 | Aconitate isomerase for carbon source utilization | Sole carbon source utilization | Soil bacterium |

| Aspergillus terreus | Conversion to itaconic acid via CAA pathway | Industrial itaconic acid production | Industrial strains |

| Ustilago maydis | Conversion to itaconic acid via TAA pathway | Biotechnological applications | Corn smut fungus |

Gram-positive bacteria represent 29.6% of trans-aconitic acid-utilizing species, involving the Bacillota and Actinomycetota phyla [6]. This substantial representation challenges earlier assumptions that trans-aconitic acid utilization was primarily limited to Gram-negative bacteria. The presence of TAA assimilation systems in Gram-positive bacteria suggests that this metabolic capability provides significant ecological advantages across bacterial cell wall architectures.

The tar operon system in Bacillus velezensis FZB42 represents a well-characterized example of trans-aconitic acid assimilation machinery [8]. This system consists of a tar operon containing genes encoding TarA (aconitate isomerase) and TarB (trans-aconitic acid transporter), regulated by an adjacent tarR gene encoding a positive regulatory protein. Upon detecting trans-aconitic acid, the TarR protein activates expression of the tar operon, enabling efficient import and metabolism of the compound.

Environmental distribution studies have revealed that trans-aconitic acid-utilizing bacteria are extensively distributed in natural environments [6]. Isolation experiments from 32 environmental samples yielded 77 strains, of which 66 were successfully identified, representing 12 genera and 27 species. This diversity indicates that trans-aconitic acid metabolism is not restricted to specific ecological niches but rather represents a broadly applicable metabolic strategy.

Competitive Advantages in Soil Colonization

Trans-aconitic acid metabolism confers significant competitive advantages to bacteria in soil colonization, particularly in environments where this compound is available as a carbon source [8]. Soil colonization experiments have demonstrated that bacteria possessing TAA assimilation systems exhibit enhanced growth rates and improved survival compared to non-TAA-utilizing strains in competitive environments.

The metabolic advantage derives from the ability to utilize trans-aconitic acid as a unique carbon source that is not readily available to all bacterial species [8]. This substrate specialization allows TAA-utilizing bacteria to exploit an ecological niche with reduced competition, providing access to carbon resources that remain unavailable to metabolically less versatile competitors.

| Bacterial Group | Competitive Advantage | Mechanism | Environmental Context |

|---|---|---|---|

| Bacillus velezensis | Enhanced growth rate and survival | TAA-specific transport and metabolism | Soil colonization |

| Pseudomonas species | Utilization of unique carbon source | Aconitate isomerase activity | Rhizosphere and soil |

| Bacillus thuringiensis | Pathogenic virulence enhancement | TAA as virulence factor | Soil-plant-nematode interactions |

| Rhizosphere bacteria | Plant-microbe interactions | Root exudate utilization | Plant root zone |

Rhizosphere colonization represents a particularly important ecological context where trans-aconitic acid metabolism provides competitive advantages [8]. Plants that produce and exude trans-aconitic acid create selective pressure favoring bacteria capable of utilizing this compound. This plant-microbe interaction establishes a potential symbiotic relationship where bacteria benefit from the carbon source while potentially providing services to the plant host.

The carbon source diversification enabled by trans-aconitic acid metabolism allows bacteria to maintain metabolic activity during periods when more common carbon sources become limiting. This metabolic flexibility is particularly valuable in soil environments where nutrient availability fluctuates based on seasonal patterns, plant growth cycles, and microbial community dynamics.

Growth kinetics studies have demonstrated that bacteria capable of trans-aconitic acid utilization can achieve higher cell densities and faster growth rates when this compound is available [9]. In glucose-limited chemostats, trans-aconitic acid reduction has been associated with increases in cellular dry matter, indicating that TAA metabolism contributes to bacterial biomass accumulation.

Evolutionary Aspects of Trans-Aconitic Acid Metabolism

The evolutionary aspects of trans-aconitic acid metabolism reveal a complex interplay of horizontal gene transfer, functional diversification, and adaptive evolution that has shaped the distribution and functionality of TAA assimilation systems across bacterial lineages [10].

Horizontal gene transfer represents the primary mechanism for the widespread distribution of trans-aconitic acid assimilation systems [10]. Bioinformatics analysis of TAA biosynthesis gene clusters has revealed strong associations with transposable elements and mobile genetic elements, indicating that these systems have been actively transferred between bacterial species. The tbr operon in Bacillus thuringiensis is particularly well-documented as being associated with transposable elements relevant for horizontal gene transfer [10].

| Evolutionary Aspect | Mechanism/Evidence | Bacterial Groups Affected | Evolutionary Significance |

|---|---|---|---|

| Horizontal Gene Transfer of TAA Systems | tbr and tar operons associated with mobile genetic elements | Bacillus cereus group, Pseudomonas species | Enables rapid acquisition of TAA metabolism |

| Transposable Element Association | TAA biosynthesis genes linked to transposable elements | Bacillus thuringiensis strains | Facilitates spread of TAA utilization genes |

| Phylogenetic Distribution | Widespread distribution across bacterial phyla | Pseudomonadota, Bacillota, Actinomycetota | Indicates ancient evolutionary origin |

| Functional Divergence | Different pathways in fungi vs bacteria | Aspergillus, Ustilago, bacterial species | Demonstrates convergent evolution |

The gene cluster organization of trans-aconitic acid metabolism systems reflects evolutionary optimization for coordinated gene expression [10]. The operon structure, containing both transport and enzymatic components under common regulatory control, enables efficient response to trans-aconitic acid availability. This organization has been maintained across different bacterial lineages, suggesting strong selective pressure for coordinated gene expression.

Functional diversification is evident in the different pathways utilized by various organisms for trans-aconitic acid metabolism. While bacteria typically employ aconitate isomerase to convert trans-aconitic acid to cis-aconitic acid for entry into the TCA cycle, fungi such as Aspergillus terreus and Ustilago maydis have evolved different strategies for itaconic acid production [11]. This functional diversification demonstrates convergent evolution toward utilizing trans-aconitic acid as a metabolic substrate.

The phylogenetic distribution of trans-aconitic acid assimilation systems across major bacterial phyla suggests either ancient evolutionary origin or highly successful horizontal transfer events [6]. The presence of these systems in both Gram-positive and Gram-negative bacteria, spanning diverse metabolic lifestyles and ecological niches, indicates that TAA metabolism provides fundamental adaptive advantages.

Regulatory evolution has produced sophisticated control mechanisms that enable bacteria to respond rapidly to trans-aconitic acid availability [8]. The TarR regulatory protein in Bacillus velezensis exemplifies this evolutionary adaptation, providing substrate-specific transcriptional control that optimizes metabolic efficiency. This regulatory sophistication suggests that trans-aconitic acid metabolism has been subject to sustained evolutionary refinement.

Physical Description

Solid

colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless

Color/Form

WHITE CRYSTALLINE POWDER

WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Decomposition

Melting Point

125 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 12 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 7 of 12 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

499-12-7

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid, (1Z)-: ACTIVE

REPORTED USES: NON-ALCOHOLIC BEVERAGES 0.20-2.0 PPM; ALCOHOLIC BEVERAGES 20 PPM; ICE CREAM, ICES, ETC 0.60 PPM; CANDY 0.60-3O PPM; BAKED GOODS 0.60-15 PPM; CHEWING GUM 28 PPM

FEMA NUMBER 2010